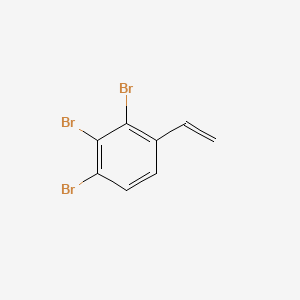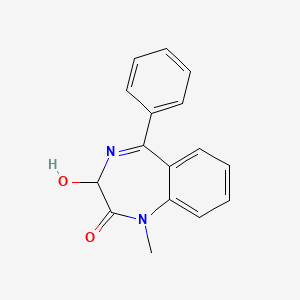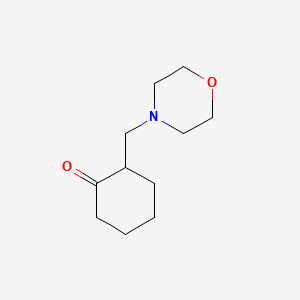![molecular formula C15H20 B14692651 1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene CAS No. 24871-30-5](/img/structure/B14692651.png)
1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene is an organic compound with a complex structure It consists of a benzene ring substituted with a methyl group and a side chain containing a hepta-4,6-dien-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bonds in the side chain to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing double bonds.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. For example, its interaction with enzymes can inhibit or activate certain metabolic reactions, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-4-ethylbenzene: Similar in structure but with an ethyl group instead of the hepta-4,6-dien-2-yl side chain.
1-methyl-4-(methylsulfinyl)benzene: Contains a methylsulfinyl group instead of the hepta-4,6-dien-2-yl side chain.
Uniqueness
1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene is unique due to its specific side chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
24871-30-5 |
|---|---|
Formule moléculaire |
C15H20 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene |
InChI |
InChI=1S/C15H20/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h5-6,8-11,14H,1,7H2,2-4H3/t14-/m0/s1 |
Clé InChI |
XPCMQNXXPOZEHX-AWEZNQCLSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H](C)CC=CC(=C)C |
SMILES canonique |
CC1=CC=C(C=C1)C(C)CC=CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


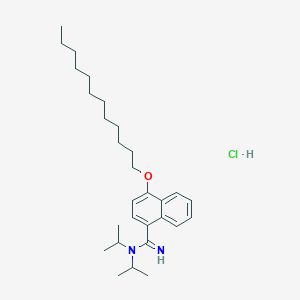
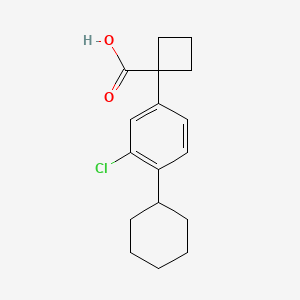

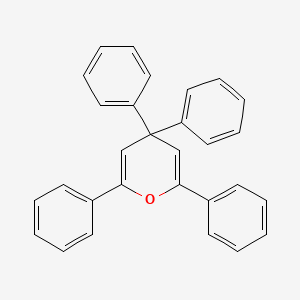
![1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14692600.png)


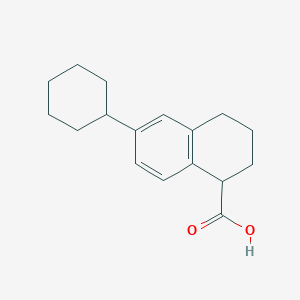

![1-Ethenylspiro[2.4]hepta-4,6-diene](/img/structure/B14692625.png)
